MEK1InhibitorCL2RR
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Overview
Description
MEK1InhibitorCL2RR is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a critical component of the Ras-Raf-MEK-ERK signaling pathway, which plays a significant role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making MEK1 a valuable target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEK1InhibitorCL2RR typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing stringent quality control measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
MEK1InhibitorCL2RR undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
MEK1InhibitorCL2RR has a wide range of applications in scientific research:
Mechanism of Action
MEK1InhibitorCL2RR exerts its effects by selectively binding to and inhibiting MEK1. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), thereby disrupting the downstream signaling cascade. The inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Trametinib: Another MEK1/2 inhibitor used in cancer therapy.
Cobimetinib: A selective MEK inhibitor with similar applications.
Selumetinib: A non-ATP competitive allosteric MEK1/2 inhibitor.
Uniqueness
MEK1InhibitorCL2RR is unique due to its high selectivity for MEK1, which minimizes off-target effects and enhances its therapeutic potential. Its specific binding site and mechanism of action also distinguish it from other MEK inhibitors .
Properties
Molecular Formula |
C20H22CoN2O2 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
cobalt;2-[[(1S,2S)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2;/t17-,18-;/m0./s1 |
InChI Key |
LAEBVTUGQDQISM-APTPAJQOSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Origin of Product |
United States |
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